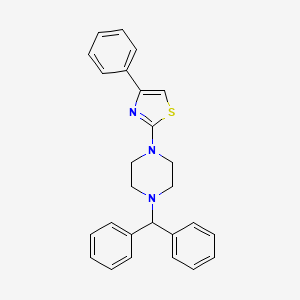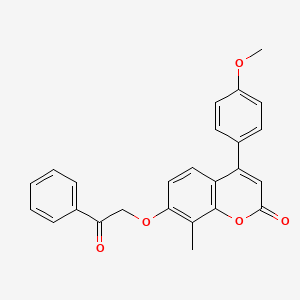![molecular formula C19H20N4O3S B3692413 4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazo le-3-thiol](/img/structure/B3692413.png)
4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazo le-3-thiol
Overview
Description
4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a methylphenyl group
Preparation Methods
The synthesis of 4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of the trimethoxyphenyl and methylphenyl precursors, followed by their coupling through a series of reactions including cyclization and thiolation. The reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine and acylating agents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The azavinyl group can be reduced to form corresponding amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their anti-cancer, anti-fungal, and anti-bacterial properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group can inhibit tubulin polymerization, which is crucial for cell division. The triazole ring can interact with enzymes, inhibiting their activity by binding to their active sites. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, flupoxam, and anastrozole. Compared to these compounds, 4-[(1Z)-2-(2,4,5-trimethoxyphenyl)-1-azavinyl]-5-(4-methylphenyl)-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
3-(4-methylphenyl)-4-[(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-5-7-13(8-6-12)18-21-22-19(27)23(18)20-11-14-9-16(25-3)17(26-4)10-15(14)24-2/h5-11H,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKELHGQCRBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B3692335.png)
![1-(2,4-dimethoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B3692336.png)
![3-(7-fluoroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B3692341.png)
![2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B3692358.png)
![(5Z)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3692363.png)
![8-methoxy-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3692366.png)


![3,6-Dichloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B3692390.png)
![6-Chloro-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B3692393.png)
![1-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B3692398.png)
![4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B3692405.png)
![3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B3692415.png)
![2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3692423.png)
